Cyclopropanecarboxylic acid;chloride
Description
Cyclopropanecarboxylic acid chloride (CAS 4023-34-1), also termed cyclopropanecarbonyl chloride, is a strained-ring acyl chloride with the molecular formula C₄H₅ClO and a molecular weight of 104.53 g/mol . Its structure consists of a cyclopropane ring bonded to a carbonyl chloride group, conferring high reactivity due to ring strain (estimated at ~27 kcal/mol for cyclopropane derivatives) and the electrophilic nature of the acyl chloride moiety . It is a liquid at room temperature, with a boiling point of 120–121°C, and undergoes rapid hydrolysis in water to yield cyclopropanecarboxylic acid . Industrially, it is synthesized via chlorination of cyclopropanecarboxylic acid using reagents like thionyl chloride or phosphorus oxychloride . Key applications include its use as an intermediate in pharmaceuticals (e.g., ancymidol, flucycloxuron) and agrochemicals .
Properties
Molecular Formula |
C4H6ClO2- |
|---|---|
Molecular Weight |
121.54 g/mol |
IUPAC Name |
cyclopropanecarboxylic acid;chloride |
InChI |
InChI=1S/C4H6O2.ClH/c5-4(6)3-1-2-3;/h3H,1-2H2,(H,5,6);1H/p-1 |
InChI Key |
SGBIPKSFOQACNA-UHFFFAOYSA-M |
Canonical SMILES |
C1CC1C(=O)O.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Thionyl Chloride (SOCl₂) Mediated Chlorination
Thionyl chloride is a widely used chlorinating agent due to its efficiency and gaseous byproducts (SO₂, HCl), which simplify purification. The reaction proceeds via nucleophilic acyl substitution:
$$
\text{CPCA} + \text{SOCl}2 \rightarrow \text{CPCAC} + \text{SO}2 \uparrow + \text{HCl} \uparrow
$$
Optimized Conditions :
- Molar Ratio : 1:1.2 (CPCA:SOCl₂)
- Temperature : 0–25°C
- Solvent : Toluene or dichloromethane
- Yield : 85–92%
Excess SOCl₂ ensures complete conversion, while inert solvents prevent hydrolysis. Post-reaction, distillation under reduced pressure isolates CPCAC as a colorless liquid.
Phosphorus Pentachloride (PCl₅) Method
Phosphorus pentachloride offers high reactivity, particularly for sterically hindered acids. The mechanism involves intermediate formation of a mixed anhydride:
$$
\text{CPCA} + \text{PCl}5 \rightarrow \text{CPCA-POCl}3 \rightarrow \text{CPCAC} + \text{POCl}_3 + \text{HCl} \uparrow
$$
Industrial Example :
This method’s advantage lies in its rapid kinetics, though phosphorus oxychloride (POCl₃) byproduct requires separation via phase partitioning.
Alternative Chlorinating Agents and Emerging Methods
Oxalyl Chloride (C₂O₂Cl₂)
Oxalyl chloride is preferred for moisture-sensitive applications due to its low boiling point (64°C). The reaction is catalyzed by dimethylformamide (DMF):
$$
\text{CPCA} + \text{C}2\text{O}2\text{Cl}2 \xrightarrow{\text{DMF}} \text{CPCAC} + \text{CO} \uparrow + \text{CO}2 \uparrow + 2\text{HCl} \uparrow
$$
Key Data :
Reaction Optimization and Industrial Scaling
Solvent and Temperature Effects
Byproduct Management
- POCl₃ Removal : Phase separation using apolar solvents (e.g., hexane) achieves >99% CPCAC purity.
- Distillation : Fractional distillation at 40–50°C (15 mmHg) isolates CPCAC.
Table 1. Comparison of Chlorination Methods
| Method | Reagent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| SOCl₂ | Thionyl chloride | 25 | 92 | 98 |
| PCl₅ | PCl₅ | 20 | 93.7 | 99 |
| Oxalyl chloride | C₂O₂Cl₂ | 0 | 85 | 97 |
Characterization and Analytical Data
Spectroscopic Identification
Chemical Reactions Analysis
Types of Reactions: Cyclopropanecarboxylic acid chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form cyclopropanecarboxylic acid.
Reduction: It can be reduced to cyclopropylmethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Hydrolysis Conditions: Water or aqueous solutions
Major Products Formed:
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Cyclopropanecarboxylic Acid: Formed by hydrolysis
Cyclopropylmethanol: Formed by reduction
Scientific Research Applications
Cyclopropanecarboxylic acid chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of cyclopropanecarboxylic acid chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in pharmaceutical synthesis, it may target specific functional groups in drug molecules to modify their properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopropanedicarboxylic Acid Chloride
- Structure : Contains two carboxylic acid chloride groups on a cyclopropane ring.
- Reactivity: Higher electrophilicity due to dual acyl chloride groups, enabling cross-linking in polymer synthesis. However, steric hindrance from the strained ring reduces reaction rates compared to monofunctional derivatives .
- Synthesis : Prepared via refluxing 1,1-cyclopropanedicarboxylic acid with thiosemicarbazide and phosphorus oxychloride .
- Applications : Used in synthesizing heterocyclic compounds like thiadiazoles .
Cyclohexanecarboxylic Acid Chloride
- Structure : A six-membered cycloalkane ring with a carbonyl chloride group.
- Reactivity : Lower ring strain compared to cyclopropane derivatives, resulting in slower hydrolysis and reduced electrophilicity.
- Physical Properties : Higher boiling point (~195°C) due to larger molecular size and weaker ring strain .
- Applications : Utilized in peptide coupling and as a corrosion inhibitor .
Methyl Cyclopropanecarboxylate
- Structure : Cyclopropanecarboxylic acid methyl ester (C₅H₈O₂).
- Reactivity : Less reactive than the acyl chloride; ester group requires harsher conditions for nucleophilic substitution.
- Synthesis : Produced via cyclization of γ-chlorobutyrate in sodium alcohol .
- Applications : Intermediate in flavoring agents and biodegradable polymers .
Comparative Data Table
Reactivity and Stability Insights
- Ring Strain Effects : The cyclopropane ring in cyclopropanecarboxylic acid chloride increases its acidity (pKa ~3.5) compared to linear analogs like propionyl chloride (pKa ~4.8) due to destabilization of the conjugate base .
- Hydrolysis Kinetics : Hydrolyzes 5–10× faster than cyclohexanecarboxylic acid chloride in aqueous media, attributed to strain-induced susceptibility to nucleophilic attack .
- Thermal Stability : Decomposes above 150°C, releasing HCl and forming cyclopropanecarboxylic anhydride, whereas cyclohexane derivatives exhibit higher thermal resistance .
Biological Activity
Cyclopropanecarboxylic acid chloride (CAS No. 4023-34-1) is a chemical compound with significant biological activity, particularly in metabolic processes. This article explores its biological effects, mechanisms of action, and relevant research findings.
Cyclopropanecarboxylic acid chloride is synthesized through chlorination of cyclopropanecarboxylic acid using chlorinating agents at controlled temperatures (10°C to 120°C) . The compound is characterized by its reactivity, particularly as it can form various derivatives that may exhibit distinct biological activities.
Biological Activity
Metabolic Effects:
Research indicates that cyclopropanecarboxylic acid chloride influences metabolic pathways, particularly in hepatic tissues. A study demonstrated that cyclopropane carboxylate, a related compound, inhibits key metabolic processes including:
- Fatty Acid Oxidation: Cyclopropanecarboxylate significantly reduces ketone body production, indicating an inhibition of fatty acid oxidation .
- Gluconeogenesis: While it inhibits pyruvate metabolism, gluconeogenesis from alanine remains unaffected at low concentrations .
Toxicological Profile:
Cyclopropanecarboxylic acid chloride is classified as highly toxic, with acute toxicity noted upon exposure. It can cause severe skin and eye damage and respiratory issues if inhaled . The compound has been shown to be destructive to mucous membranes and can lead to systemic toxicity .
Ecotoxicology
Cyclopropanecarboxylic acid chloride exhibits notable ecotoxicological effects. Its toxicity to aquatic organisms has been documented:
- Fish Toxicity: LC50 values indicate that the compound is harmful to fish at concentrations as low as 850 mg/L over 96 hours.
- Daphnia Toxicity: The EC50 for Daphnia magna is recorded at 250 mg/L over 24 hours, suggesting significant impacts on aquatic invertebrates .
Case Studies and Research Findings
-
Hepatic Metabolism Study:
A study conducted on perfused rat livers assessed the impact of cyclopropane carboxylate on various substrates entering mitochondria. Results indicated that the compound inhibited the metabolism of pyruvate and branched-chain alpha-keto acids, showcasing its role in mitochondrial function . -
Ultrasonic Treatment Applications:
Research involving ultrasonic treatment highlighted the potential use of cyclopropanecarboxylic acid chloride in synthesizing biologically active compounds such as esters of purpurin, further emphasizing its utility in organic synthesis .
Summary Table of Biological Activities
Q & A
Q. What are the standard methods for synthesizing cyclopropanecarboxylic acid chloride, and how do reaction conditions influence yield?
Cyclopropanecarboxylic acid chloride is typically synthesized via the reaction of cyclopropanecarboxylic acid with thionyl chloride (SOCl₂). Key steps include refluxing the acid with excess SOCl₂ under anhydrous conditions, followed by fractional distillation to isolate the product (b.p. 119–121°C) . Alternative methods involve using 3,3-dichlorocyclopropenes with tertiary amines to activate nucleophilic acyl substitution, which is particularly useful for acid-sensitive substrates . Yield optimization requires careful control of stoichiometry, temperature, and exclusion of moisture, as hydrolysis to the parent acid is a common side reaction .
Q. How can researchers safely handle and store cyclopropanecarboxylic acid chloride?
The compound is highly hygroscopic and reactive, requiring storage at 0–6°C under inert gas (e.g., N₂ or Ar) in tightly sealed containers . Handling should occur in a fume hood with appropriate PPE (gloves, goggles), as it reacts violently with nucleophiles like aniline, generating exothermic byproducts . Hydrolysis with water or aqueous acid must be avoided to prevent decomposition to cyclopropanecarboxylic acid .
Q. What analytical techniques are recommended for characterizing cyclopropanecarboxylic acid chloride?
- Gas Chromatography (GC): Purity assessment via boiling point (119–121°C) and retention time matching .
- Mass Spectrometry (MS): Electron ionization (EI-MS) provides fragmentation patterns (e.g., m/z 104.53 for molecular ion [M⁺]) .
- NMR Spectroscopy: ¹H and ¹³C NMR identify characteristic cyclopropane ring protons (δ ~0.5–1.5 ppm) and carbonyl chloride (δ ~170–180 ppm for ¹³C) .
- Titration: Quantitative analysis of active chloride content using AgNO₃ .
Q. How can unintended hydrolysis during synthesis be minimized?
Use rigorously dried glassware, anhydrous solvents (e.g., ether, hexane), and inert atmospheres. Quenching residual SOCl₂ with cold 10% HCl post-reaction reduces acid formation . For sensitive applications, employ 3,3-dichlorocyclopropene-mediated acylation, which minimizes hydrolysis risks .
Advanced Research Questions
Q. What mechanistic insights explain the formation of acyl ammonium salts instead of ketenes in reactions with tertiary amines?
When cyclopropanecarboxylic acid chloride reacts with triethylamine, the expected ketene dimerization is suppressed due to rapid formation of a stable acyl triethylammonium salt. This intermediate arises from nucleophilic attack by the amine on the carbonyl carbon, stabilized by the electron-withdrawing cyclopropane ring. The steric strain of the cyclopropane disfavors ketene formation, redirecting the pathway toward quaternary salt generation . Computational studies (DFT) could further elucidate the transition-state energetics of competing pathways.
Q. How does cyclopropanecarboxylic acid chloride serve as a building block in bioactive molecule synthesis?
The compound is a key intermediate in synthesizing:
- Antibacterial agents: Acylated purpurin derivatives via ultrasonic-assisted reactions with anthraquinones, monitored by TLC and purified via gradient column chromatography (hexane/ethyl acetate) .
- Agrochemicals: Cyclopropylcarbonyl peroxides and hydrazides, used as plant growth regulators .
- Pharmaceuticals: Triazolopiperazine-amides, which target CNS disorders, via nucleophilic substitution with heterocyclic amines .
Q. What strategies mitigate byproduct formation in large-scale acyl chloride reactions?
- Kinetic Control: Slow addition of reagents to minimize exothermic side reactions (e.g., triethylamine addition rate in ).
- In Situ Quenching: Use of cold HCl washes to remove unreacted starting materials .
- Catalytic Methods: Employing cyclopropene activators to enhance selectivity and reduce stoichiometric waste .
- Flow Chemistry: Continuous reactors improve heat dissipation and reduce hydrolysis .
Q. How can computational modeling aid in predicting reaction outcomes with cyclopropanecarboxylic acid chloride?
Molecular dynamics (MD) simulations and density functional theory (DFT) can model:
- Ring Strain Effects: Quantify the impact of cyclopropane’s 60° bond angles on carbonyl electrophilicity.
- Transition States: Compare energy barriers for ketene vs. ammonium salt formation .
- Solvent Interactions: Predict solvation effects on hydrolysis rates .
Data Contradictions and Troubleshooting
Q. Why do some syntheses report cyclopropanecarboxylic acid as a major byproduct?
Incomplete removal of moisture or residual HCl during workup leads to hydrolysis of the acyl chloride. observed 5 g of the acid despite distillation, highlighting the need for rigorous drying (e.g., MgSO₄ or molecular sieves) . Alternative purification via low-temperature crystallization under anhydrous conditions may improve yields.
Q. How to resolve discrepancies in reported boiling points (e.g., 119°C vs. 120–121°C)?
Variations arise from differences in distillation apparatus (e.g., packed column efficiency) and pressure calibration. Researchers should validate b.p. using standardized equipment (e.g., 10-inch Vigreux column) and cross-reference with GC retention data .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
